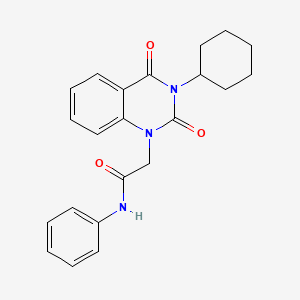

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide

CAS No.:

Cat. No.: VC11107331

Molecular Formula: C22H23N3O3

Molecular Weight: 377.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H23N3O3 |

|---|---|

| Molecular Weight | 377.4 g/mol |

| IUPAC Name | 2-(3-cyclohexyl-2,4-dioxoquinazolin-1-yl)-N-phenylacetamide |

| Standard InChI | InChI=1S/C22H23N3O3/c26-20(23-16-9-3-1-4-10-16)15-24-19-14-8-7-13-18(19)21(27)25(22(24)28)17-11-5-2-6-12-17/h1,3-4,7-10,13-14,17H,2,5-6,11-12,15H2,(H,23,26) |

| Standard InChI Key | VSMMWEBKVNICPI-UHFFFAOYSA-N |

| SMILES | C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

| Canonical SMILES | C1CCC(CC1)N2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=CC=C4 |

Introduction

2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide is a synthetic organic compound belonging to the quinazolinone derivatives class. Its structure includes a quinazolinone core, a cyclohexyl group, and a phenylacetamide moiety. The molecular formula for this compound is C25H29N3O3, with a molecular weight of approximately 451.5 g/mol. The unique combination of these structural elements contributes to its distinctive chemical properties and potential biological activities.

Synthesis

The synthesis of 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide typically involves multiple steps. Although specific synthesis protocols are not detailed in the available literature, compounds in this class often require the condensation of anthranilamide with an aldehyde or ketone in the presence of a catalyst under reflux conditions.

Potential Applications

Given its structural uniqueness and potential biological activities, 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-phenylacetamide may have applications in pharmaceutical research, particularly in the development of new therapeutic agents targeting specific biological pathways.

Comparison with Similar Compounds

Similar compounds, such as other quinazolinone derivatives, share the quinazolinone core but differ in their substituents. These differences lead to variations in biological activities and applications. For example, compounds like 2-(3-cyclohexyl-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)-N-[4-(propan-2-yl)phenyl]acetamide have a propan-2-ylphenyl substituent instead of a phenyl group, which can influence their reactivity and interaction with biological targets.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume